Technical Guide: (4-Bromo-5-methylthiophen-2-yl)boronic acid (CAS: 154566-69-5)
Technical Guide: (4-Bromo-5-methylthiophen-2-yl)boronic acid (CAS: 154566-69-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Bromo-5-methylthiophen-2-yl)boronic acid, a key building block in synthetic and medicinal chemistry. This document details its chemical properties, a plausible synthetic route, and its primary application in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Core Chemical Data
(4-Bromo-5-methylthiophen-2-yl)boronic acid is a substituted thiophene derivative containing a boronic acid functional group. This arrangement makes it a valuable reagent for introducing the 4-bromo-5-methylthiophen-2-yl moiety into more complex molecular architectures.
| Property | Value | Source |
| CAS Number | 154566-69-5 | [1] |
| Molecular Formula | C₅H₆BBrO₂S | [1] |
| Molecular Weight | 220.88 g/mol | [1] |
| Appearance | Off-white solid | |
| Synonyms | 5-Methyl-4-bromothiophen-2-ylboronic acid | [1] |
Synthesis and Reaction Mechanisms
The synthesis of (4-Bromo-5-methylthiophen-2-yl)boronic acid is not extensively detailed in publicly available literature. However, a highly plausible and commonly employed method for the synthesis of aryl and heteroaryl boronic acids is through a lithiation-borylation sequence. This approach involves the deprotonation of a suitable precursor followed by quenching with a boron electrophile.
A potential synthetic pathway starts from 2-bromo-3-methylthiophene. Regioselective lithiation at the 5-position, directed by the bromine atom, followed by reaction with a trialkyl borate and subsequent acidic workup would yield the desired product.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a representative procedure based on general methods for the synthesis of thiophene boronic acids.[2][3] Researchers should optimize conditions as necessary.
Materials:
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2,4-Dibromo-3-methylthiophene (starting material)
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 1M solution
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,4-dibromo-3-methylthiophene (1.0 eq) dissolved in anhydrous THF.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
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Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
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Quench and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1M HCl. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford (4-Bromo-5-methylthiophen-2-yl)boronic acid.
Caption: Synthetic workflow for (4-Bromo-5-methylthiophen-2-yl)boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
(4-Bromo-5-methylthiophen-2-yl)boronic acid is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization based on the specific aryl halide used.
Materials:
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(4-Bromo-5-methylthiophen-2-yl)boronic acid (1.2 eq)
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Aryl or heteroaryl halide (1.0 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
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Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
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Reaction Setup: A Schlenk flask is charged with the aryl halide (1.0 eq), (4-Bromo-5-methylthiophen-2-yl)boronic acid (1.2 eq), the palladium catalyst, and the base.
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Solvent Addition and Degassing: The chosen solvent system is added, and the mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes, or by three freeze-pump-thaw cycles.
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Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) under a nitrogen or argon atmosphere and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the coupled product.
Caption: Suzuki-Miyaura catalytic cycle.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for (4-Bromo-5-methylthiophen-2-yl)boronic acid is not widely published. The following tables provide predicted or representative data based on the chemical structure and data for analogous compounds. Researchers should obtain and interpret their own analytical data for confirmation.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Thiophene-H |
| ~5.0-6.0 | br s | 2H | B(OH)₂ |
| ~2.4 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~145 | C-B |
| ~140 | C-CH₃ |
| ~135 | C-H |
| ~115 | C-Br |
| ~15 | -CH₃ |
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1600 | Medium | C=C stretch (thiophene ring) |
| ~1350 | Strong | B-O stretch |
| ~1020 | Strong | B-C stretch |
| ~700 | Strong | C-Br stretch |
Biological Significance and Drug Development
Boronic acids are a class of compounds with significant interest in drug discovery and development. The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition. While there is no specific signaling pathway or biological target publicly associated with (4-Bromo-5-methylthiophen-2-yl)boronic acid itself, its derivatives, synthesized via Suzuki-Miyaura coupling, could be designed to target a wide range of enzymes. The thiophene ring is a common scaffold in medicinal chemistry, and the bromo- and methyl- substituents provide handles for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Therefore, this compound serves as a valuable starting point for the synthesis of novel drug candidates.
Safety Information
(4-Bromo-5-methylthiophen-2-yl)boronic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Disclaimer: The experimental protocols and data presented in this guide are for informational purposes only and are based on general chemical principles and data for analogous compounds. Researchers should conduct their own risk assessments and optimize procedures for their specific laboratory conditions and applications.
